molecular formula C22H20FN3S B2525034 (E)-3-((4-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 378215-00-0

(E)-3-((4-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2525034
CAS No.: 378215-00-0
M. Wt: 377.48
InChI Key: WNTCYCNKSKJNNS-QGOAFFKASA-N
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Description

The compound (E)-3-((4-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a thiazole-based acrylonitrile derivative featuring a fluorophenylamino group and an isobutylphenyl-substituted thiazole ring. Its E-configuration ensures a planar geometry around the acrylonitrile double bond, which is critical for intermolecular interactions and crystallinity.

The presence of electron-withdrawing groups (e.g., nitrile, fluorine) and bulky substituents (e.g., isobutylphenyl) may influence electronic properties, solubility, and solid-state packing .

Properties

IUPAC Name

(E)-3-(4-fluoroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3S/c1-15(2)11-16-3-5-17(6-4-16)21-14-27-22(26-21)18(12-24)13-25-20-9-7-19(23)8-10-20/h3-10,13-15,25H,11H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTCYCNKSKJNNS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((4-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H20FNO
  • Molecular Weight : 297.367 g/mol
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : 466.5 °C at 760 mmHg

The presence of fluorine, thiazole, and acrylonitrile functional groups suggests potential interactions with biological targets, making this compound a candidate for further investigation.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For example, a series of 1,5-benzothiazepine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) using MTT assays . The findings suggest that modifications in the structure can significantly enhance anticancer efficacy.

Table 1: Summary of Anticancer Activity in Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
BT18HT-2910.5EGFR inhibition
BT19MCF-712.3Induction of apoptosis
BT20DU-1458.7Inhibition of cell proliferation

The proposed mechanism of action for compounds similar to (E)-3-((4-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile involves targeting specific cellular pathways:

  • EGFR Inhibition : Many derivatives have shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Certain structural modifications lead to enhanced apoptotic activity in cancer cells.
  • Cell Cycle Arrest : Compounds may also interfere with cell cycle progression, leading to reduced tumor growth.

Antimicrobial Activity

Besides anticancer properties, some thiazole derivatives have demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The introduction of lipophilic substituents has been shown to enhance antibacterial efficacy .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
Thiazole Derivative AStaphylococcus aureus2.0
Thiazole Derivative BEnterococcus faecalis4.5

Case Study 1: Efficacy Against Colon Cancer

A study evaluated the efficacy of a related compound on colon cancer cells, revealing a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis was primarily responsible for its anticancer effects .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis was conducted on various derivatives of thiazole compounds, highlighting the importance of substituent positioning on biological activity. The introduction of electron-withdrawing groups such as fluorine significantly increased potency against cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that (E)-3-((4-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile exhibits potent anticancer properties. In vitro assays conducted by the National Cancer Institute (NCI) revealed that the compound showed significant efficacy against several human tumor cell lines. The mean GI50 (the concentration required to inhibit 50% of cell growth) values were reported as low as 15.72 μM, indicating strong cytotoxicity against cancer cells .

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)
Human Breast Carcinoma15.7250.68
Human Lung Carcinoma20.4560.12
Human Colon Carcinoma18.3455.90

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV-1 protease. Structure-based design studies indicated that modifications in the thiazole moiety could enhance potency as an HIV-1 protease inhibitor . The dual-action mechanism observed suggests potential for treating viral infections alongside cancer.

Case Study 1: Synthesis and Characterization

A notable study involved the synthesis of this compound from readily available precursors through a series of reactions involving thiazole formation and subsequent nitrile addition. Characterization techniques such as NMR and mass spectrometry confirmed the structure, while X-ray crystallography provided insights into its three-dimensional conformation .

Case Study 2: In Vivo Efficacy

In vivo studies have also been conducted to assess the therapeutic efficacy of this compound in animal models of cancer. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed at therapeutic doses .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Crystal Packing

Key structural analogs differ in substituents on the thiazole and aryl groups, leading to variations in molecular geometry and crystal packing:

Compound Substituents (Thiazole Position) Key Structural Features Crystal Packing Observations Reference
Target Compound (E-isomer) 4-(4-isobutylphenyl), 2-fluorophenylamino Planar acrylonitrile core; isobutylphenyl introduces steric bulk Likely similar to halogenated analogs but adjusted for steric effects
4-(4-Chlorophenyl) analog (Compound 4) 4-(4-chlorophenyl), fluorophenyl Isostructural with Compound 5; planar except for one perpendicular fluorophenyl group Identical packing with halogen-dependent adjustments
4-(4-Fluorophenyl) analog (Compound 5) 4-(4-fluorophenyl), fluorophenyl Similar to Compound 4 but with F instead of Cl; identical crystal symmetry Slight lattice adjustments for F vs. Cl
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile 4-isobutylphenyl, 2-nitrophenylamino Z-configuration introduces non-planar geometry; nitro group enhances polarity Unreported; likely distinct from E-isomers

Key Findings :

  • Halogen vs. Alkyl Substituents: Compounds 4 and 5 (Cl/F) exhibit isostructurality with minor packing adjustments, whereas the target compound’s isobutylphenyl group may disrupt close packing due to steric hindrance .

Stereochemical Influence (E vs. Z Isomers)

The E/Z configuration significantly impacts molecular geometry:

  • E-Isomers (e.g., target compound, ): Planar acrylonitrile moieties favor π-π stacking and dense crystal packing.
  • Z-Isomers (e.g., ): Non-planar configurations reduce stacking efficiency, leading to looser packing or polymorphic forms .

Q & A

Q. What are the optimal synthetic routes for (E)-3-((4-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, and how can reaction yields be maximized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including thiazole ring formation via α-haloketone and thiourea condensation, followed by Knoevenagel condensation to introduce the acrylonitrile moiety. Key steps:
  • Thiazole synthesis: Use thiourea and α-bromo-4-(4-isobutylphenyl)ketone under reflux in ethanol (60–80°C, 6–8 hrs) .
  • Acrylonitrile coupling: React the thiazole intermediate with (4-fluorophenyl)aminoacetonitrile using a base catalyst (e.g., piperidine) in DMF at 100°C .
  • Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Yields >70% are achievable with stoichiometric control and inert atmospheres .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer: Use orthogonal analytical techniques:
  • NMR spectroscopy: Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans-olefinic protons) .
  • HPLC-MS: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and compare retention times with standards .
  • X-ray crystallography: Resolve spatial arrangement of the thiazole, fluorophenyl, and isobutyl groups for definitive structural validation .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer:
  • Thermal stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (expected >200°C due to aromatic and nitrile stability) .
  • Light sensitivity: Store in amber vials at –20°C; monitor UV-vis spectra pre/post exposure to UV light (λ = 254 nm) for photodegradation assessment .
  • Solubility: Test in DMSO, ethanol, and acetonitrile; precipitation studies at 4°C can guide formulation for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
  • Dose-response standardization: Use a shared reference compound (e.g., staurosporine for kinase inhibition assays) to calibrate activity .
  • Metabolite profiling: Employ LC-MS/MS to identify degradation products or active metabolites that may confound results .
  • Statistical validation: Apply multivariate analysis (e.g., ANOVA) to isolate variables (e.g., cell line heterogeneity, solvent effects) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer:
  • Molecular docking: Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17) to model binding affinities. Focus on the nitrile and thiazole groups as key pharmacophores .
  • MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; analyze RMSD and hydrogen bonding patterns .
  • QSAR modeling: Train models with IC50 data from analogs (e.g., nitrophenyl-thiazoles) to predict activity against untested targets .

Q. How can reaction parameters be systematically optimized for scaled synthesis?

  • Methodological Answer: Implement a Box-Behnken design to evaluate three critical factors:
FactorRangeOptimal Value
Temperature (°C)80–120110
Catalyst (mol%)5–1510
Reaction time (h)4–86
  • Analysis: Response surface methodology (RSM) identifies interactions between variables; validate with HPLC yield data .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show no activity?

  • Methodological Answer: Discrepancies may stem from:
  • Cellular uptake differences: Measure intracellular concentrations via LC-MS in tested cell lines (e.g., HeLa vs. HEK293) .
  • Off-target effects: Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .
  • Batch variability: Characterize impurities (>2% can alter activity) via HRMS and retest biological activity with repurified batches .

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